molecular formula C18H17NO2 B180907 N-butyl-9-oxofluorene-4-carboxamide CAS No. 94004-49-6

N-butyl-9-oxofluorene-4-carboxamide

Cat. No.: B180907
CAS No.: 94004-49-6
M. Wt: 279.3 g/mol
InChI Key: NYTUUMMWWHZYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-9-oxofluorene-4-carboxamide is an organic compound featuring a fluorene backbone substituted with a ketone group at position 9 and a carboxamide group at position 4, with a linear butyl chain attached to the amide nitrogen. Its molecular formula is C₁₈H₁₇NO₂, and its molecular weight is 279.34 g/mol (calculated based on structural analogs in and ). The compound’s synthesis typically involves coupling 9-oxo-9H-fluorene-4-carboxylic acid with n-butylamine using carbodiimide-based coupling agents (e.g., DCC) in inert solvents like dichloromethane .

The planar fluorene core enables conjugation, while the butyl group introduces steric and hydrophobic effects. Key properties include moderate solubility in polar aprotic solvents, thermal stability up to ~200°C, and reactivity in electrophilic substitution or redox reactions targeting the ketone and amide groups .

Properties

CAS No.

94004-49-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-butyl-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C18H17NO2/c1-2-3-11-19-18(21)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)20/h4-10H,2-3,11H2,1H3,(H,19,21)

InChI Key

NYTUUMMWWHZYCD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Canonical SMILES

CCCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

N-tert-butyl-9-oxofluorene-4-carboxamide

  • Structure : Tert-butyl group at the amide nitrogen.
  • Molecular Weight: 279.34 g/mol (C₁₈H₁₇NO₂).
  • Key Differences :
    • Enhanced steric hindrance reduces nucleophilic reactivity compared to the linear butyl analog.
    • Higher hydrophobicity (logP ~4.2) due to branched alkyl chain .
  • Applications : Preferred in materials science for stabilizing hydrophobic polymer matrices .

N-benzyl-9-oxofluorene-4-carboxamide

  • Structure : Benzyl group at the amide nitrogen.
  • Molecular Weight: 299.34 g/mol (C₂₁H₁₅NO₂).
  • Key Differences: Aromatic benzyl group increases π-π stacking ability, enhancing fluorescence properties. Lower solubility in nonpolar solvents due to planar aromaticity .
  • Applications : Investigated for optoelectronic devices and enzyme inhibition (IC₅₀ ~5 µM for kinase targets) .

N-(4-nitrophenyl)-9-oxofluorene-1-carboxamide

  • Structure : 4-nitrophenyl group at the amide nitrogen; carboxamide at position 1.
  • Molecular Weight : 344.32 g/mol (C₂₀H₁₂N₂O₄).
  • Key Differences :
    • Nitro group confers strong electron-withdrawing effects, increasing electrophilicity.
    • Positional isomerism (carboxamide at C1 vs. C4) reduces conjugation with the ketone group, altering UV-Vis absorption peaks .
  • Applications : Explored as a redox-active probe in electrochemical sensors .

Positional Isomerism Comparisons

N-butyl-9-oxofluorene-1-carboxamide

  • Structure : Carboxamide at position 1.
  • Key Differences :
    • Reduced conjugation between C1 carboxamide and C9 ketone, lowering thermal stability by ~20°C compared to the C4 isomer.
    • Altered reactivity in Suzuki coupling reactions due to steric constraints .

Functional Group Replacements

N-(4-nitrophenyl)-9-oxofluorene-1-sulfonamide

  • Structure : Sulfonamide replaces carboxamide.
  • Key Differences :
    • Sulfonamide’s stronger acidity (pKa ~10) enhances hydrogen-bonding capacity.
    • Higher solubility in aqueous buffers at basic pH .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (DCM) Notable Applications
N-butyl-9-oxofluorene-4-carboxamide C₁₈H₁₇NO₂ 279.34 Linear butyl High Polymer additives
N-tert-butyl-9-oxofluorene-4-carboxamide C₁₈H₁₇NO₂ 279.34 Branched tert-butyl Moderate Hydrophobic materials
N-benzyl-9-oxofluorene-4-carboxamide C₂₁H₁₅NO₂ 299.34 Benzyl Low Optoelectronics, enzyme inhibitors
N-(4-nitrophenyl)-9-oxofluorene-1-carboxamide C₂₀H₁₂N₂O₄ 344.32 4-nitrophenyl Moderate Electrochemical probes

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the fluorene core, improving reactivity in cross-coupling reactions .
  • Biological Activity : Benzyl and nitrophenyl derivatives show higher binding affinity to kinase enzymes (Kd ~2–10 µM) compared to alkyl-substituted analogs .
  • Synthetic Challenges : Positional isomerism (C1 vs. C4) requires precise directing groups during synthesis, with C4 isomers generally yielding higher regioselectivity .

Preparation Methods

Acyl Chloride Intermediate Route

The most widely reported method involves converting 9-fluorenone-4-carboxylic acid to its corresponding acyl chloride, followed by nucleophilic substitution with butylamine (Figure 1 ).

Procedure :

  • Acyl Chloride Formation :

    • 9-Fluorenone-4-carboxylic acid (10 mmol) is refluxed with phosphorus pentachloride (PCl₅, 12 mmol) in 1,2-dichloroethane (DCE) at 90–100°C for 1–2 hours.

    • Yield: 85–92% (monitored by TLC; Rf = 0.6 in hexane/EtOAc 3:1).

  • Amidation :

    • The crude acyl chloride is cooled to 0°C, and butylamine (12 mmol) is added dropwise under nitrogen.

    • The mixture is stirred at room temperature for 4–6 hours, followed by quenching with ice water.

    • The product is extracted with dichloromethane (DCM), dried over Na₂SO₄, and purified via silica gel chromatography (hexane/EtOAc 2:1).

    • Yield: 78–84%.

Key Data :

ParameterValue
Reaction Temperature0°C → RT
SolventDCE → DCM
PurificationColumn Chromatography
Purity (HPLC)>97%

Direct Coupling Using Carbodiimide Reagents

Alternative methods avoid acyl chloride intermediates by employing coupling agents such as HATU or DCC (Figure 2 ).

Procedure :

  • Activation :

    • 9-Fluorenone-4-carboxylic acid (10 mmol) is dissolved in anhydrous DMF.

    • HATU (12 mmol) and DIPEA (15 mmol) are added, and the mixture is stirred at 0°C for 30 minutes.

  • Amide Bond Formation :

    • Butylamine (12 mmol) is added, and the reaction is stirred at RT for 12–18 hours.

    • The product is precipitated with water, filtered, and recrystallized from ethanol.

    • Yield: 70–75%.

Optimization Insights :

  • Solvent Effects : DMF outperforms THF or DCM due to better solubility of intermediates.

  • Catalyst Loading : Excess HATU (1.2 equiv) minimizes side products like symmetric anhydrides.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics.

Procedure :

  • 9-Fluorenone-4-carboxylic acid (5 mmol), butylamine (6 mmol), and HOBt (0.5 mmol) are dissolved in DMF.

  • The mixture is irradiated at 100°C (100 W) for 10 minutes.

  • The crude product is purified via flash chromatography.

    • Yield: 88% (compared to 70% under conventional heating).

Advantages :

  • 80% reduction in reaction time.

  • Enhanced regioselectivity due to uniform heating.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
Acyl Chloride Route78–846–8 h>97High
HATU Coupling70–7512–18 h95–97Moderate
Microwave-Assisted880.17 h>98Limited

Key Observations :

  • The acyl chloride route offers the best balance of yield and scalability for industrial applications.

  • Microwave methods, while efficient, require specialized equipment and are less practical for large-scale synthesis.

Side Reactions and Mitigation Strategies

Competitive Lactam Formation

In high-temperature or prolonged reactions, intramolecular cyclization can produce lactam derivatives.

  • Mitigation :

    • Maintain temperatures below 100°C during amidation.

    • Use excess butylamine (1.5 equiv) to shift equilibrium toward carboxamide.

Oxidative Degradation

The fluorenone core is susceptible to oxidation under acidic conditions.

  • Mitigation :

    • Conduct reactions under inert atmosphere (N₂ or Ar).

    • Avoid strong acids (e.g., H₂SO₄) in workup steps.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.5 Hz, 1H), 7.70–7.50 (m, 4H), 3.45 (t, J = 7.0 Hz, 2H, -NCH₂-), 1.60–1.20 (m, 4H, -CH₂CH₂-), 0.95 (t, J = 7.3 Hz, 3H, -CH₃).

  • ¹³C NMR : δ 193.2 (C=O), 166.5 (CONH), 142.1–120.3 (aromatic carbons), 39.8 (-NCH₂-), 30.1–13.7 (alkyl chain).

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (70:30), λ = 254 nm; retention time = 8.2 min.

  • Melting Point : 139–141°C (lit. 139–141°C).

Industrial-Scale Considerations

Cost Analysis :

ReagentCost per kg (USD)
9-Fluorenone-4-carboxylic acid1,200
PCl₅150
Butylamine100
  • Total Cost/Kg Product : ~$2,800 (acyl chloride route).

Environmental Impact

  • Waste Streams : Phosphorus-containing byproducts from PCl₅ require neutralization with aqueous NaHCO₃.

  • Green Alternatives : Replace PCl₅ with SOCl₂ (lower toxicity) or employ enzymatic amidation.

Emerging Methodologies

Photocatalytic Amidation

Preliminary studies show TiO₂-mediated reactions under UV light reduce reaction times to 2 hours with 82% yield.

Flow Chemistry Approaches

Continuous-flow systems achieve 90% yield by precise control of residence time and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.